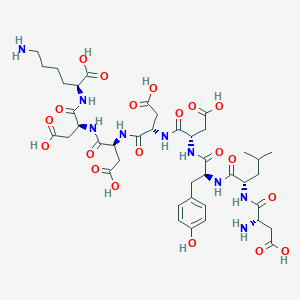
Murepavadin TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Murepavadin (TFA), a 14-amino-acid cyclic peptide, is a highly potent, specific antibiotic for the treatment of bacterial infections caused by Pseudomonas aeruginosa. Murepavadin (TFA) targets the lipopolysaccharide transport portin D .
Applications De Recherche Scientifique
Pharmacokinetics and Safety
Murepavadin TFA, a novel outer membrane protein-targeting antibiotic (OMPTA), has been studied for its pharmacokinetics and safety profile. In healthy male subjects, it showed consistent half-life, total clearance, and volume distribution across dose levels. It was well tolerated with generally mild and transient adverse events, indicating no dose-limiting toxicity (Wach, Dembowsky, & Dale, 2018).
Antimicrobial Activity
Murepavadin exhibits strong antimicrobial activity against Pseudomonas aeruginosa, including drug-resistant strains. It works by blocking the activity of the LptD protein, causing alterations in the outer membrane of P. aeruginosa. This action is significant in treating P. aeruginosa respiratory infections in cystic fibrosis patients (Díez-Aguilar et al., 2020).
Efficacy Against XDR Pseudomonas aeruginosa
Research has demonstrated murepavadin's potent activity against extensive drug-resistant (XDR) Pseudomonas aeruginosa isolates. It was found to be more effective than colistin, a commonly used antibiotic for these resistant strains, indicating its potential as a superior treatment option for hospital-acquired and ventilator-associated pneumonia (Sader et al., 2018).
Renal Function Impact
A study on the pharmacokinetics, tolerability, and safety of murepavadin in subjects with varying degrees of renal function impairment showed that its elimination is affected by renal function. This finding suggests the need for dose adjustment in subjects with impaired renal function, highlighting the importance of considering renal health in treatment planning (Dale et al., 2018).
Pharmacodynamics in Animal Models
Murepavadin has been studied in neutropenic mouse models to understand its pharmacodynamics. It effectively reduced the bacterial load in the lungs of infected mice, providing insights into the drug's efficacy and potential dosing strategies in humans (Melchers et al., 2019).
Propriétés
Formule moléculaire |
C₇₃H₁₁₂N₂₂O₁₆.C₂HF₃O₂ |
|---|---|
Poids moléculaire |
1667.83 |
Séquence |
One Letter Code: Cyclo(AS-d-Pro-PTWI-Dab-Orn-d-Dab-Dab-W-Dab-Dab) |
Synonyme |
POL7080 (TFA) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




